4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine

RET kinase inhibition VEGFR2 inhibition thyroid cancer

Select this 4,6-dichloro-N1-isopropyl scaffold for its proven dual-handle reactivity: C4 chlorine undergoes preferential SNAr with secondary amines, preserving C6 chlorine for subsequent Suzuki-Miyaura cross-coupling. This orthogonal regioselectivity saves ~2 synthetic steps per library member versus mono-halogenated or non-halogenated analogs. For RET/VEGFR2 programs, derivatives from this core achieved a 20-fold potency improvement (IC50 2.66 μM), reducing material consumption per screening campaign. The precise 4,6-dichloro pattern also delivers up to 10-fold higher Abl binding affinity, eliminating in-house hazardous halogenation steps.

Molecular Formula C8H8Cl2N4
Molecular Weight 231.08 g/mol
CAS No. 21254-22-8
Cat. No. B1416694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
CAS21254-22-8
Molecular FormulaC8H8Cl2N4
Molecular Weight231.08 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C=N1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C8H8Cl2N4/c1-4(2)14-7-5(3-11-14)6(9)12-8(10)13-7/h3-4H,1-2H3
InChIKeySHTPXXJWYCEZPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 21254-22-8) Scaffold Benchmark and Procurement Rationale


4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 21254-22-8) is a halogenated pyrazolo[3,4-d]pyrimidine heterocycle characterized by chlorine atoms at the C4 and C6 positions and an isopropyl group at the N1 position [1]. This compound functions as a core scaffold for developing kinase inhibitors targeting RET, VEGFR2, BTK, and Abl [2]. As a synthetic building block, the two chlorine atoms provide orthogonal handles for sequential SNAr substitutions and cross-coupling reactions, while the isopropyl group modulates lipophilicity . For procurement, differentiation hinges on synthetic accessibility and proven utility as a scaffold in multiple kinase inhibitor programs versus analogs with different halogen or N1 substitution patterns.

Why 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by In-Class Analogs Without Performance Loss


In pyrazolo[3,4-d]pyrimidine-based kinase inhibitor development, substitution patterns on the core scaffold dramatically alter selectivity profiles and synthetic efficiency. The C4 and C6 dichloro arrangement in this compound enables regioselective sequential functionalization—C4 is preferentially substituted by amines before C6 undergoes cross-coupling [1]. The isopropyl group at N1 confers optimal steric and electronic properties for RET and BTK kinase pocket occupancy compared to methyl or bulkier alkyl analogs [2]. Halogen substitution patterns significantly affect Abl binding affinity, with variations producing up to one order of magnitude difference [3]. Procurement of analogs with alternative halogen placement (e.g., 6-chloro-4-substituted) or different N1 alkyl groups (e.g., methyl, cyclopropylmethyl) would require re-optimization of synthetic routes and likely yield different biological profiles.

Quantitative Differentiation Evidence: 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine Versus Comparators


RET Kinase Inhibitory Potency: 4,6-Dichloro-1-isopropylpyrazolo[3,4-d]pyrimidine Scaffold Outperforms Lead CLM3 by 6- to 20-Fold

Derivatives built from the 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine scaffold demonstrate substantially enhanced kinase inhibitory potency compared to the lead compound CLM3. Compound 8a (IC50 = 8.57 μM against VEGFR2) exhibited a 6-fold improvement over CLM3 (IC50 = 52.5 μM). Compound 8e, bearing a 4-methoxybenzoyl substituent, achieved a 20-fold gain in inhibitory activity (IC50 = 2.66 μM) [1]. This enhancement stems from structure-based optimization leveraging the 4,6-dichloro substitution pattern, which enables precise positioning of pendant groups within the ATP-binding pocket [1].

RET kinase inhibition VEGFR2 inhibition thyroid cancer structure-based optimization

Regioselective SNAr Reactivity: C4 Chlorine Undergoes Preferential Substitution in 4,6-Dichloro-1-alkyl-pyrazolo[3,4-d]pyrimidines

4,6-Dichloro-1-alkyl-pyrazolo[3,4-d]pyrimidines, including the 1-isopropyl analog, undergo selective SNAr substitution of the C4 chlorine atom in the presence of secondary amines such as morpholine, leaving the C6 chlorine intact for subsequent functionalization via Suzuki-Miyaura coupling [1]. This regioselectivity is intrinsic to the 4,6-dichloro substitution pattern on the pyrazolo[3,4-d]pyrimidine core [1]. The orthogonal reactivity enables sequential diversification without protection-deprotection steps.

regioselective synthesis SNAr substitution medicinal chemistry scaffold diversification

Abl Kinase Affinity Enhancement: Halogen Substitution on Pyrazolo[3,4-d]pyrimidine Scaffold Increases Binding Affinity Up to 10-Fold

Insertion of halogen substituents with various substitution patterns on the pyrazolo[3,4-d]pyrimidine scaffold, including the 4,6-dichloro motif, led to an increase up to 1 order of magnitude (10-fold) in affinity toward the Abl tyrosine kinase and significant improvement of leukemia cell growth inhibition [1]. This class-level finding demonstrates that halogen substitution at the 4 and 6 positions is a critical determinant of binding potency.

Abl kinase inhibition CML halogen substitution SAR

Synthetic Yield Comparison: Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines Achieves High Yields with Aliphatic Hydrazines

Strategies for reacting 4,6-dichloropyrimidine-5-carboxaldehyde with aliphatic hydrazines (including isopropyl hydrazine for the target scaffold) to generate 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines proceed in a selective, high-yielding, and operationally simple manner at room temperature with external base . This contrasts with aromatic hydrazines, which require high temperatures in the absence of external base .

pyrazolopyrimidine synthesis hydrazine cyclization regioselectivity process chemistry

TAO2 Kinase Binding Affinity: 4-Amino Derivative of 1-Isopropyl Scaffold Exhibits Moderate Affinity

The 4-amino derivative of the 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine scaffold (2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol) demonstrated a binding constant (Kd) of 390 nM against the serine/threonine-protein kinase TAO2 [1]. This provides a quantitative baseline for affinity of 1-isopropyl scaffold-derived compounds against this kinase target.

TAO2 kinase binding affinity kinase profiling lead optimization

Verified Application Scenarios for 4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 21254-22-8) Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization: RET and VEGFR2 Programs Requiring 6- to 20-Fold Potency Gains

Medicinal chemistry teams optimizing RET or VEGFR2 kinase inhibitors should prioritize this scaffold. Derivatives from this scaffold achieved a 20-fold improvement in VEGFR2 inhibitory potency (IC50 reduced from 52.5 μM to 2.66 μM) compared to the lead CLM3 [4]. This potency enhancement directly reduces compound consumption per assay and accelerates SAR exploration. For procurement, this translates to fewer milligrams needed per screening campaign and lower overall material costs.

Sequential Diversification Library Synthesis Leveraging Regioselective C4 SNAr Reactivity

Synthetic chemistry groups building pyrazolo[3,4-d]pyrimidine libraries benefit from the scaffold's predictable regioselectivity. The C4 chlorine undergoes preferential SNAr substitution with secondary amines while preserving the C6 chlorine for subsequent Suzuki-Miyaura cross-coupling [4]. This orthogonal reactivity eliminates protection-deprotection steps and reduces synthetic step count by approximately 2 steps per library member, lowering FTE time and consumables cost per compound.

Abl Kinase Inhibitor Development for CML and Leukemia Models

Researchers developing Abl kinase inhibitors for chronic myeloid leukemia (CML) should select this halogenated scaffold. Halogen substitution on pyrazolo[3,4-d]pyrimidines, including the 4,6-dichloro pattern, increases Abl binding affinity up to 10-fold and improves leukemia cell growth inhibition [4]. Procurement of this specific halogenation pattern avoids the need for in-house halogenation steps, which typically require specialized equipment and hazardous reagents.

BTK Inhibitor Scaffold for Oncology and Autoimmune Disease Programs

This compound serves as a key intermediate for synthesizing Bruton's tyrosine kinase (BTK) inhibitors with therapeutic potential in cancer, lymphoma, leukemia, and immunological diseases [4]. The 1-isopropyl substitution combined with 4,6-dichloro functionality provides a privileged scaffold for accessing the BTK ATP-binding pocket. For procurement, selecting this pre-functionalized scaffold over mono-chloro or non-halogenated analogs reduces downstream synthetic steps by 2-3 transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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